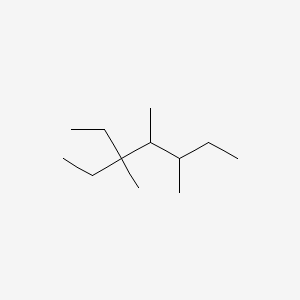
3-Ethyl-3,4,5-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethyl-5-ethyl-heptane, b is an organic compound with the molecular formula C12H26. It is a branched hydrocarbon, specifically an alkane, characterized by its unique structure with multiple methyl and ethyl groups attached to a heptane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-5-ethyl-heptane, b typically involves the alkylation of heptane with methyl and ethyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of an alkyl halide (e.g., methyl chloride and ethyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the alkyl groups onto the heptane backbone.
Grignard Reaction: Another approach is the reaction of a Grignard reagent (e.g., methylmagnesium bromide and ethylmagnesium bromide) with a suitable heptane derivative to form the desired product.
Industrial Production Methods
Industrial production of 3,4,5-Trimethyl-5-ethyl-heptane, b may involve large-scale alkylation processes using continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts such as zeolites or supported metal catalysts can be employed to enhance the efficiency of the alkylation reactions .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-5-ethyl-heptane, b can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., Cl2, Br2) or halogenating agents (e.g., N-bromosuccinimide).
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 3,4,5-trimethyl-5-ethyl-heptanol, 3,4,5-trimethyl-5-ethyl-heptanone, or 3,4,5-trimethyl-5-ethyl-heptanoic acid.
Reduction: Products can include simpler alkanes or partially reduced intermediates.
Substitution: Halogenated derivatives such as 3,4,5-trimethyl-5-ethyl-heptyl chloride or bromide.
Scientific Research Applications
3,4,5-Trimethyl-5-ethyl-heptane, b has various applications in scientific research, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched alkanes. It is also used in the synthesis of more complex organic molecules.
Biology: Its derivatives can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a precursor for active pharmaceutical ingredients.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-5-ethyl-heptane, b depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethylheptane: Similar structure but lacks the ethyl group at the 5-position.
3-Ethyl-3,4,5-trimethylheptane: Another branched alkane with a similar structure but different branching pattern.
Uniqueness
3,4,5-Trimethyl-5-ethyl-heptane, b is unique due to its specific arrangement of methyl and ethyl groups, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for studying the effects of branching on the reactivity and properties of alkanes .
Properties
CAS No. |
62198-78-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-3,4,5-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-10(4)11(5)12(6,8-2)9-3/h10-11H,7-9H2,1-6H3 |
InChI Key |
ZHILUIHUWKDTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















